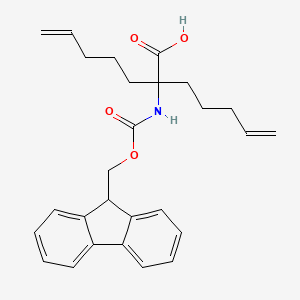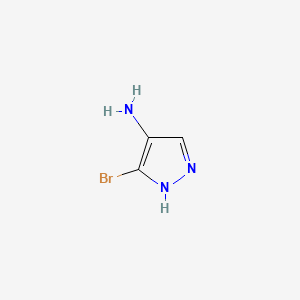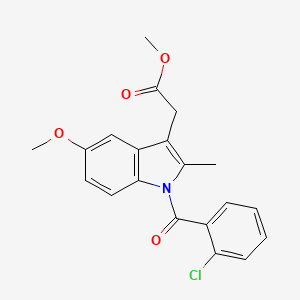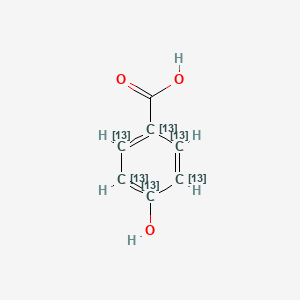![molecular formula C6H5ClN4 B592060 7-氯-1-甲基-1H-吡唑并[4,3-d]嘧啶 CAS No. 923282-39-7](/img/structure/B592060.png)
7-氯-1-甲基-1H-吡唑并[4,3-d]嘧啶
描述
“7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been described in several studies . For instance, one method involves heating a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol .
Molecular Structure Analysis
The molecular structure of “7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold has been identified as a promising lead for targeting various biological targets .
科学研究应用
如 Griengl 和 Günzl(1984 年)所示,它可用作核苷抗生素福尔米星 A 的类似物的起始原料。此过程涉及多种反应,包括甲基化和与 N-溴代琥珀酰亚胺反应,以生成 3-溴甲基-7-甲氧基-1-甲基-1H-吡唑并[4,3-d]嘧啶,然后用乙二醇和乙醇氨处理 (Griengl 和 Günzl,1984 年)。
Drev 等人(2014 年)研究了 7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成,从相关化合物 7-羟基吡唑并[1,5-a]嘧啶-3-甲酸甲酯开始。该研究重点关注区域选择性合成和由此化合物衍生的仲酰胺和叔酰胺的可调节烷基化 (Drev 等人,2014 年)。
Ogurtsov 和 Rakitin(2021 年)描述了 4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶的合成,重点介绍了它作为具有潜在药理特性的各种双取代衍生物的中间体的用途 (Ogurtsov 和 Rakitin,2021 年)。
He 等人(2020 年)合成了两种具有抗菌活性的新型吡唑并[1,5-a]嘧啶化合物。该研究还探讨了它们与血浆蛋白的相互作用,为它们潜在的药理应用提供了见解 (He 等人,2020 年)。
Xu 等人(2012 年)开发了一种用于肿瘤检测的 18F 标记吡唑并[1,5-a]嘧啶衍生物,用于正电子发射断层扫描 (PET),突出了其在生物分布研究中的稳定性和有效性 (Xu 等人,2012 年)。
Reddy 等人(2014 年)开发了一种微波辅助策略来合成一系列 1H-吡唑并[4,3-d]嘧啶-7(6H)-酮,评估它们的抗癌活性,并揭示它们作为 mTOR 抑制剂的潜力 (Reddy 等人,2014 年)。
Ugarkar 等人(1984 年)制备了吡唑并[3,4-d]嘧啶-4(5H)-硒酮核糖核苷作为潜在的抗寄生虫剂,证明了对某些病毒和肿瘤细胞的显着体外活性 (Ugarkar 等人,1984 年)。
未来方向
作用机制
Target of Action
The primary target of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase and the initiation of DNA replication .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the cells from entering the S phase and initiating DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the transition from G1 to S phase, DNA replication is halted, leading to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
These properties can influence the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The result of the action of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is the significant inhibition of cell growth, particularly in cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces significant alterations in cell cycle progression and apoptosis induction within HCT cells .
生化分析
Biochemical Properties
7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has been shown to interact with other proteins involved in cell signaling and apoptosis .
Cellular Effects
The effects of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis . It affects cell signaling pathways by inhibiting CDK2, leading to the downregulation of genes involved in cell proliferation . Furthermore, 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine influences cellular metabolism by altering the expression of metabolic enzymes .
Molecular Mechanism
At the molecular level, 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets . Additionally, the compound can induce conformational changes in CDK2, further enhancing its inhibitory effects . These interactions lead to the suppression of cell cycle progression and the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can lead to sustained inhibition of cell proliferation and increased apoptosis . These effects are consistent in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can affect metabolic flux by altering the expression of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also be found in the nucleus, where it influences gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
7-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAXHGFEBGMQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659434 | |
| Record name | 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923282-39-7 | |
| Record name | 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)






![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)


![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)
